(4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
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Overview
Description
The compound (4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic molecule with potential applications in various fields of scientific research. Its structure comprises a pyrazolidine-3,5-dione core, substituted with a benzylidene group and a morpholin-4-yl-2-oxoethoxy moiety, making it a unique compound with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. The starting materials often include 1-phenylpyrazolidine-3,5-dione and appropriate benzylidene and morpholine derivatives. The reaction conditions may involve:
Condensation reactions: Utilizing aldehydes and ketones to form the benzylidene group.
Etherification: Introducing the morpholin-4-yl-2-oxoethoxy group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzylidene group can be reduced to form the corresponding alkane.
Substitution: The morpholin-4-yl-2-oxoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway involvement: Participating in biochemical pathways to alter cellular functions.
Comparison with Similar Compounds
(4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione: can be compared with other similar compounds, such as:
Pyrazolidine derivatives: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Morpholine derivatives: Compounds with similar morpholine moieties but different overall structures.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C23H23N3O6 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(4E)-4-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H23N3O6/c1-30-20-14-16(7-8-19(20)32-15-21(27)25-9-11-31-12-10-25)13-18-22(28)24-26(23(18)29)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3,(H,24,28)/b18-13+ |
InChI Key |
OFZBZNJPLJOSDN-QGOAFFKASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCC(=O)N4CCOCC4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCC(=O)N4CCOCC4 |
Origin of Product |
United States |
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